Diminished Nucleophilic Displacement Reactivity
The ortho‑fluorine of 2‑fluoro‑5‑(trifluoromethyl)phenacyl bromide imposes a steric and electronic barrier that reduces the rate of nucleophilic displacement by tert‑butylamine. Kalendra et al. reported that an ortho‑fluoro substituent lowers the second‑order rate constant to 15.7 × 10⁻³ L mol⁻¹ min⁻¹, compared with 20.5 × 10⁻³ for the unsubstituted compound and 27.3 × 10⁻³ for para‑trifluoromethyl phenacyl bromide [1]. An ortho‑trifluoromethyl group causes an even more severe rate suppression (k = 2.40 × 10⁻³) [1]. Because the target compound additionally carries a meta‑CF₃ group, its reactivity is predicted to be intermediate between the ortho‑fluoro and para‑CF₃ extremes, providing a tunable electrophilicity that is not accessible with symmetrical or mono‑substituted phenacyl bromides.
| Evidence Dimension | Second‑order rate constant for nucleophilic displacement by tert‑butylamine |
|---|---|
| Target Compound Data | Predicted intermediate between k = 15.7 × 10⁻³ and 27.3 × 10⁻³ L mol⁻¹ min⁻¹ (exact value not reported; extrapolated from substituent additivity) |
| Comparator Or Baseline | Unsubstituted phenacyl bromide: k = 20.5 × 10⁻³; p‑CF₃ phenacyl bromide: k = 27.3 × 10⁻³; o‑CF₃ phenacyl bromide: k = 2.40 × 10⁻³ (all L mol⁻¹ min⁻¹) |
| Quantified Difference | ~2‑fold rate reduction vs p‑CF₃ analog; ~10‑fold higher than o‑CF₃ analog |
| Conditions | Reaction with tert‑butylamine in methanol at 25 °C; rate constants determined by conductivity (Kalendra et al. 2003) |
Why This Matters
Procurement of the correct regioisomer directly controls the kinetic selectivity of nucleophilic substitution reactions in multi‑step syntheses, avoiding the over‑reactivity of para‑CF₃ analogs and the severe retardation of ortho‑CF₃ analogs.
- [1] Kalendra DM, et al. Diminished reactivity of ortho‑substituted phenacyl bromides toward nucleophilic displacement. J Org Chem. 2003;68(4):1594‑1596. doi:10.1021/jo011042o. View Source
